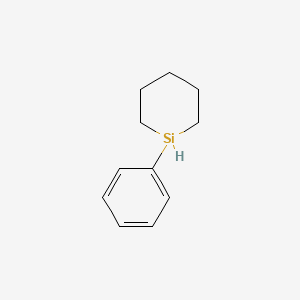

1-Phenylsilacyclohexane

描述

属性

CAS 编号 |

85125-33-3 |

|---|---|

分子式 |

C11H16Si |

分子量 |

176.33 g/mol |

IUPAC 名称 |

1-phenylsilinane |

InChI |

InChI=1S/C11H16Si/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |

InChI 键 |

OJSIFXVZIBTTNK-UHFFFAOYSA-N |

规范 SMILES |

C1CC[SiH](CC1)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

1-苯基硅杂环己烷可以通过多种方法合成。一种常见的合成路线涉及在铂催化剂存在下,苯乙炔与环己基硅烷的氢硅化反应。 该反应通常在温和条件下进行,并以高选择性产出所需产物 .

化学反应分析

1-苯基硅杂环己烷经历各种化学反应,包括氧化、还原和取代反应。

这些反应产生的主要产物取决于所使用的特定试剂和条件。 例如,用过氧化氢氧化通常会产生硅醇衍生物,而用氢化锂铝还原会产生硅烷衍生物 .

科学研究应用

Structural and Conformational Analysis

1-Phenylsilacyclohexane exhibits interesting conformational behavior influenced by its silacyclohexane framework. Studies using techniques such as gas electron diffraction and low-temperature NMR spectroscopy reveal that the compound prefers specific conformers in different environments. For instance, in solution at low temperatures, a significant predominance of the equatorial conformer (Ph_eq) is observed, while in the gas phase, the axial conformer (Ph_ax) is more prevalent . This conformational flexibility is critical for its reactivity and interactions with other molecules.

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating various silicon-containing compounds. Its ability to undergo functionalization allows chemists to introduce diverse substituents, thereby expanding its utility in synthetic pathways. For example, reactions involving this compound can lead to the formation of silanol derivatives, which are important for further transformations in silicon chemistry .

Materials Science

The incorporation of silicon into organic frameworks like this compound enhances the thermal stability and mechanical properties of polymers. Research indicates that silacyclohexanes can be used to develop new materials with improved performance characteristics for applications in coatings and adhesives. The unique properties of these materials stem from the presence of silicon, which contributes to better thermal and oxidative stability compared to traditional organic compounds .

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are being explored for their potential biological activities. The structural similarity to known pharmacophores allows researchers to investigate their efficacy as drug candidates. Preliminary studies suggest that modifications on the phenyl or silacyclohexane moiety could lead to compounds with enhanced biological activity or selectivity against certain targets .

Case Studies

Several case studies highlight the applications of this compound:

- Synthesis of Silanol Derivatives : A study demonstrated the synthesis of various silanol derivatives from this compound through hydrolysis reactions. The resulting silanols exhibited promising reactivity in further coupling reactions, showcasing their potential as intermediates in silicon-based drug development.

- Polymer Development : Research focused on incorporating this compound into polymer matrices revealed that these materials exhibited superior thermal stability compared to conventional polymers. The study emphasized the importance of silicon's presence in enhancing material properties.

作用机制

1-苯基硅杂环己烷发挥作用的机制主要是通过其与其他分子的相互作用。环中的硅原子可以参与各种化学反应,影响化合物的反应性和稳定性。 苯基基团也起着决定化合物整体性质(例如其疏水性和电子特性)的作用 .

相似化合物的比较

1-Methyl-1-phenyl-1-silacyclohexane

The introduction of a methyl group at silicon in 1-methyl-1-phenyl-1-silacyclohexane inverts conformational preferences in the gas phase. While 1-phenylsilacyclohexane favors Pheq (62% gas phase), the methyl-substituted derivative shifts equilibrium toward the axial phenyl (Phax) conformer (58% Phax) . This inversion highlights the competing steric and electronic effects: the methyl group’s smaller conformational energy (A value) compared to phenyl allows steric interactions to dominate, favoring Phax when geminal substituents are present.

1-Phenyl-1-X-1-silacyclohexanes (X = F, Cl)

Halogen substituents (F, Cl) at silicon further modulate conformational equilibria. For 1-fluoro-1-phenylsilacyclohexane, electron diffraction and NMR studies show a stronger equatorial preference for phenyl (Pheq) due to the fluorine atom’s high electronegativity, which stabilizes the equatorial position via polar interactions . In contrast, 1-chloro-1-phenylsilacyclohexane exhibits reduced Pheq dominance, attributed to chlorine’s larger size and weaker electronegativity .

Carbon Analogs: Phenylcyclohexanes

1-Phenylcyclohexane

In carbon-based 1-phenylcyclohexane, the phenyl group overwhelmingly prefers the equatorial position (100% Pheq in gas phase) due to severe 1,3-diaxial repulsions in the axial conformation . This contrasts starkly with this compound’s 62% Pheq gas-phase ratio, underscoring silicon’s ability to mitigate steric strain and tolerate axial substituents.

1-Methyl-1-phenylcyclohexane

The carbon analog 1-methyl-1-phenylcyclohexane exhibits a 28:72 Pheq:Phax ratio in the gas phase, defying predictions based on A values (phenyl > methyl) . This anomaly arises from hyperconjugative interactions and steric compression at carbon, which are less pronounced in silacyclohexanes due to silicon’s longer bond lengths .

Heterocyclohexanes with Oxygen or Nitrogen

3-Phenyl-3-silatetrahydropyran

Replacing a carbon with silicon in oxygen-containing heterocycles (e.g., 3-phenyl-3-silatetrahydropyran) introduces Hortho···O hydrogen bonding in the Phax conformer, increasing the Phax/Pheq ratio to 1.63 (gas phase) compared to 1.38 in 1-methyl-1-phenyl-1-silacyclohexane . Such interactions are absent in carbon-based tetrahydropyrans, emphasizing silicon’s role in facilitating non-covalent stabilization.

1,3-Dimethyl-1,3-azasilinane

In nitrogen-containing silacyclohexanes, conformational preferences invert between gas and solution phases.

Data Tables

Table 1. Conformational Equilibria of Selected Silacyclohexanes and Analogs

Table 2. Substituent Effects on Conformational Energy (A Values)

| Substituent | A Value (kcal/mol) in Silacyclohexanes | A Value (kcal/mol) in Cyclohexanes |

|---|---|---|

| Phenyl | 2.1 ± 0.3 | 2.8 ± 0.2 |

| Methyl | 0.9 ± 0.2 | 1.7 ± 0.1 |

| Fluoro | 1.4 ± 0.2 | 0.3 ± 0.1 |

Key Findings

Phase-Dependent Behavior : Silacyclohexanes exhibit inversions in conformational equilibria between gas and solution phases, unlike carbon analogs .

Substituent Hierarchy : The phenyl group’s conformational energy in silacyclohexanes (2.1 kcal/mol) is lower than in cyclohexanes (2.8 kcal/mol), reducing its equatorial dominance .

Heteroatom Interactions: Oxygen and nitrogen in silaheterocyclohexanes enable non-classical stabilization (e.g., Hortho···O), altering conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。